molecular formula C15H13N3O3 B5536253 2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B5536253
M. Wt: 283.28 g/mol
InChI Key: WNKSYRQEWIMBSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives, including compounds similar to the one , typically involves strategic functionalization and cyclization reactions. A notable approach is the palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines, which yields 2-substituted isoindole-1,3-diones in good yields, demonstrating the versatility of this methodology in accessing important heterocycles (Worlikar & Larock, 2008). Additionally, the hexadehydro-Diels–Alder domino reaction of substituted tetraynes with imidazole derivatives has been reported for the synthesis of fused multifunctionalized isoindole-1,3-diones, highlighting the efficiency of coupled oxidation reactions in constructing complex molecular architectures (Hu et al., 2017).

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives is characterized by the presence of an isoindole core, which can be further functionalized at various positions. Crystallographic studies, such as those conducted by Wang, Jian, and Liu (2008), provide insights into the arrangement of atoms within these compounds and the potential for intermolecular interactions, including weak C—H…π and π–π interactions, which can influence the compound's reactivity and physical properties (Wang, Jian, & Liu, 2008).

Chemical Reactions and Properties

Isoindole-1,3-dione derivatives participate in various chemical reactions, leveraging the reactivity of their functional groups. For example, the N-(2-oxoethyl)phthalimide moiety within these compounds serves as a versatile building block in the synthesis of novel derivatives of pyridazinones, pyridazinimines, and pyrazolotriazines, demonstrating the compounds' utility in constructing complex heterocyclic systems (Al-Omran & El-Khair, 2006).

Scientific Research Applications

Crystal Structure and Synthesis

  • Crystal Structure Analysis : The compound has been studied for its crystal structure, showcasing weak intermolecular C—H⋯π interactions and π–π interactions, which contribute to its stability and potential applications in material science and molecular engineering (Su-Qing Wang, F. Jian, Huan-Qiang Liu, 2008).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Novel aza-pseudopeptides related to the compound have demonstrated significant corrosion inhibiting effects on mild steel in acidic environments, highlighting their potential as protective agents in industrial applications (R. Chadli, A. ELherri, H. Elmsellem, et al., 2017).

Metal-Organic Frameworks (MOFs)

  • Development of Metal-Organic Networks : Research has utilized imidazolate/sulfonate functionalized ligands similar to the compound for assembling reactions with Mn2+ and Cu2+ ions, leading to the formation of two distinct 2D framework compounds. These findings are crucial for the development of MOFs with potential applications in gas storage, separation, and catalysis (Xiuying Wang, Long Xu, Rui-Bin Liu, et al., 2012).

Chemical Synthesis and Reactivity

  • Synthetic Utility in Heterocyclic Synthesis : The compound serves as a building block in the synthesis of various novel heterocyclic compounds, demonstrating its versatility in organic synthesis and potential applications in the development of pharmaceuticals and agrochemicals (F. Al-Omran, A. El-Khair, 2006).

Green Chemistry and Environmental Applications

  • Green Synthesis : Research has focused on the green synthesis of chiral derivatives of the compound, employing water as the solvent. This approach highlights the compound's role in sustainable chemistry practices, potentially reducing environmental impact in chemical manufacturing (Nadia Bouzayani, Jamil Kraїem, S. Marque, et al., 2018).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, the development of new imidazole derivatives could be a promising direction for future research.

properties

IUPAC Name

2-[2-(2,4-dimethylimidazol-1-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-9-7-17(10(2)16-9)13(19)8-18-14(20)11-5-3-4-6-12(11)15(18)21/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKSYRQEWIMBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)C)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

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